molecular formula C20H24BrN7O3 B11106121 2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11106121
M. Wt: 490.4 g/mol
InChI Key: VXCPPZHXKBDRHY-WSDLNYQXSA-N
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Description

6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that features a combination of brominated benzodioxole and triazine hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE involves the bromination of 1,3-benzodioxole-5-carboxaldehyde . The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

The subsequent formation of the hydrazone derivative involves the reaction of the brominated benzodioxole with 4-morpholino-6-piperidino-1,3,5-triazine-2-hydrazine. This reaction is typically carried out in a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: 6-Bromo-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-Bromo-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine hydrazone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated benzodioxole ring may also contribute to the compound’s biological activity by facilitating binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE lies in its combination of a brominated benzodioxole ring with a triazine hydrazone moiety. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H24BrN7O3

Molecular Weight

490.4 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H24BrN7O3/c21-15-11-17-16(30-13-31-17)10-14(15)12-22-26-18-23-19(27-4-2-1-3-5-27)25-20(24-18)28-6-8-29-9-7-28/h10-12H,1-9,13H2,(H,23,24,25,26)/b22-12+

InChI Key

VXCPPZHXKBDRHY-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3Br)OCO4)N5CCOCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3Br)OCO4)N5CCOCC5

Origin of Product

United States

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